2,5-Dichloropentyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1-isothiocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NS/c7-3-1-2-6(8)4-9-5-10/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWUJXVPSIYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CN=C=S)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397793 | |
| Record name | 2,5-Dichloropentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380482-28-0 | |
| Record name | 2,5-Dichloropentyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloropentyl Isothiocyanate
Considerations for the Introduction of Halogen Substituents
The presence of two chlorine atoms in the target molecule requires careful consideration of the synthetic strategy. The primary precursor, 2,5-dichloropentylamine, would need to be synthesized first. This could potentially be achieved through various established methods for the synthesis of halogenated amines.
Once the precursor amine is obtained, its conversion to the isothiocyanate should be compatible with the chloro-substituents. Most of the modern methods for isothiocyanate synthesis from amines are mild and exhibit good functional group tolerance. organic-chemistry.org For example, the use of Boc₂O or the two-step process with phenyl chlorothionoformate are known to be compatible with a range of functional groups. kiku.dkorganic-chemistry.org The reaction of 2-chloroethylamine (B1212225) with carbon disulfide has been noted to potentially lead to cyclic dithiocarbamates as a predominant product, which suggests that the reaction conditions for the formation of 2,5-dichloropentyl isothiocyanate would need to be carefully optimized to favor the desired linear product over potential cyclization byproducts. kiku.dk
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, desulfurylating agent, reaction temperature, and time.
For the formation of the dithiocarbamate (B8719985) intermediate from 2,5-dichloropentylamine and CS₂, the choice of base and solvent is important. While triethylamine (B128534) is commonly used in organic solvents like dichloromethane (B109758), aqueous conditions with inorganic bases like potassium carbonate have also been shown to be effective, particularly for challenging substrates. beilstein-journals.orgnih.gov
The selection of the desulfurylating agent will also significantly impact the outcome. For instance, microwave-assisted synthesis using reagents like DMT/NMM/TsO⁻ has been shown to rapidly produce isothiocyanates in high yields. nih.govresearchgate.net Optimization tables from studies on similar aliphatic and aromatic isothiocyanates show that adjusting the equivalents of reagents and the reaction time and temperature can lead to significant improvements in yield. nih.govresearchgate.net For example, increasing the amount of the desulfurylating agent has been shown to improve yields in some cases. researchgate.net
Given the potential for side reactions, such as the formation of thioureas or cyclic byproducts, a systematic optimization of the reaction conditions would be necessary. kiku.dkbeilstein-journals.org This would likely involve screening different combinations of reagents and conditions to identify the optimal protocol for the synthesis of this compound with high yield and purity.
| Parameter | Considerations | Potential Approaches | Reference |
|---|---|---|---|
| Solvent | Solubility of reagents and intermediates, potential for side reactions. | Dichloromethane, THF, aqueous systems. | beilstein-journals.orgnih.gov |
| Base | Efficiency of dithiocarbamate formation. | Triethylamine, DBU, NMM, inorganic bases (e.g., K₂CO₃, NaOH). | beilstein-journals.orgresearchgate.net |
| Desulfurylating Agent | Reactivity, yield, and ease of workup. | Tosyl chloride, Boc₂O, phenyl chlorothionoformate, TCT, DMT/NMM/TsO⁻. | kiku.dkorganic-chemistry.orgd-nb.infoorganic-chemistry.orgresearchgate.net |
| Temperature | Reaction rate vs. stability of reactants and products. | Room temperature, elevated temperatures (conventional heating or microwave). | nih.govresearchgate.net |
| Reaction Time | Ensuring complete conversion while minimizing byproduct formation. | Monitoring by TLC or HPLC. | beilstein-journals.org |
Advanced Chemical Synthesis Techniques Applicable to Isothiocyanates
The synthesis of isothiocyanates (ITCs), including aliphatic variants like this compound, has evolved significantly from classical methods that often relied on highly toxic reagents such as thiophosgene. rsc.orgnih.gov Modern research focuses on developing advanced techniques that are safer, more efficient, and applicable to a broader range of substrates. These methods often feature milder reaction conditions, one-pot procedures, and the use of novel catalysts and reagents to facilitate the conversion of various functional groups into the desired isothiocyanate moiety. rsc.orgchemrxiv.org The primary amine, 2,5-dichloropentylamine, serves as the logical precursor for the majority of these advanced synthetic routes.
Recent advancements can be broadly categorized based on the starting material, with syntheses from primary amines being the most prevalent due to the wide availability of these precursors. rsc.orgrsc.org Key strategies include improved methods for the desulfurization of dithiocarbamate intermediates, the application of enabling technologies like microwave irradiation, and the development of novel catalytic systems. nih.govchemrxiv.org
One-Pot Syntheses via Dithiocarbamate Intermediates
Several effective desulfurizing agents have been developed to drive this transformation for a wide array of alkyl and aryl amines.
Persulfate-Mediated Desulfurization: Sodium persulfate has emerged as a particularly efficient and safe reagent for this conversion. nih.gov The method is noted for its ability to produce a wide scope of isothiocyanates, including alkyl, aryl, and even chiral amino acid derivatives, with simple workup procedures. nih.gov The reaction can be performed as a one-pot synthesis in water, where the dithiocarbamate salt is generated in situ and subsequently treated with the persulfate. nih.govrsc.org
Triazine-Based Reagents: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) and its derivatives, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), have been successfully employed as powerful desulfurization reagents. researchgate.netd-nb.info These reagents facilitate the conversion of dithiocarbamates formed from primary amines and CS₂ under mild, often aqueous, conditions. d-nb.info This method is economical and has proven suitable for large-scale synthesis of both alkyl and aryl isothiocyanates. d-nb.info
Tosyl Chloride Protocol: A facile method for preparing alkyl and aryl isothiocyanates relies on the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts. organic-chemistry.org These salts are generated in situ by treating the corresponding amine with carbon disulfide and a base like triethylamine, providing good yields for a variety of substrates. organic-chemistry.org
Emerging Green and Catalytic Methodologies
In line with the principles of green chemistry, several innovative techniques have been reported that offer milder conditions and avoid stoichiometric, often toxic, reagents.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the synthesis of aliphatic and aromatic isothiocyanates, often completing the conversion in minutes with fair to good yields. nih.govresearchgate.net
Photocatalyzed and Electrochemical Synthesis: Recent developments include photocatalyzed and electrochemical methods for reacting amines with carbon disulfide. organic-chemistry.orgresearchgate.net These approaches are mild, efficient, and proceed without the need for harsh chemical oxidants or expensive reagents, representing a significant advancement in sustainable isothiocyanate synthesis. organic-chemistry.org
Sulfuration using Elemental Sulfur: Isothiocyanates can be synthesized from isocyanides via sulfuration with elemental sulfur. mdpi.com This method can be catalyzed by various additives under mild conditions. mdpi.com
Tandem Staudinger/Aza-Wittig Reaction
For syntheses starting from precursors other than primary amines, the tandem Staudinger/aza-Wittig reaction is a powerful tool. rsc.orgnih.gov This reaction converts an azide (B81097), in this case, 2,5-dichloropentyl azide, into an isothiocyanate. The process involves the reaction of the azide with a phosphine (B1218219) (like triphenylphosphine) to form an aza-ylide, which is then trapped by carbon disulfide to yield the isothiocyanate. This method offers excellent yields and can be performed on a large scale without complications. nih.gov
Table 1: Comparison of Advanced Synthesis Techniques for Alkyl Isothiocyanates
| Method | Precursor | Key Reagents | General Conditions | Advantages | Reference(s) |
| Persulfate Desulfurization | Primary Amine | Carbon Disulfide, Sodium Persulfate, Base | Aqueous, Room Temperature, One-pot | Safe reagent, simple workup, wide substrate scope, good for chiral compounds. | nih.govrsc.org |
| Triazine-Based Desulfurization | Primary Amine | Carbon Disulfide, Cyanuric Chloride (TCT) or derivative, Base | Aqueous, Mild Temperature (e.g., 40 °C), One-pot | Economical, suitable for scale-up, broad applicability. | researchgate.netd-nb.info |
| Tosyl Chloride Protocol | Primary Amine | Carbon Disulfide, Tosyl Chloride, Triethylamine | Organic Solvent, One-pot | Facile, good yields for various amines. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Primary Amine | CS₂, Desulfurizing Agent | Microwave Reactor | Extremely fast reaction times (minutes). | nih.govresearchgate.net |
| Photocatalyzed Reaction | Primary Amine | Carbon Disulfide, Photocatalyst | Mild, Light-induced | Avoids harsh chemical reagents, green methodology. | organic-chemistry.orgresearchgate.net |
| Tandem Staudinger/Aza-Wittig | Alkyl Azide | Triphenylphosphine, Carbon Disulfide | Organic Solvent | Excellent yields, applicable for complex molecules, starts from azide. | rsc.orgnih.gov |
Chemical Reactivity and Derivatization of 2,5 Dichloropentyl Isothiocyanate
Intrinsic Reactivity of the Isothiocyanate Functional Group (–N=C=S)
The isothiocyanate group is a powerful electrophile, a characteristic that governs the majority of its chemical transformations. This reactivity stems from the electronic distribution across the N=C=S linkage.
The central carbon atom of the isothiocyanate group is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This renders the carbon atom highly susceptible to attack by nucleophiles. The general structure can be represented as R–N=C=S, where the carbon is the primary site of electrophilicity. Isothiocyanates are generally considered weak electrophiles but readily react with a variety of nucleophiles.
Nucleophilic Addition Reactions
The predominant reaction pathway for isothiocyanates involves the nucleophilic addition to the electrophilic central carbon atom. These reactions are fundamental to the derivatization of 2,5-Dichloropentyl isothiocyanate and its interaction with biological molecules.
Isothiocyanates readily react with primary and secondary amines to form substituted thioureas. This reaction is typically efficient and proceeds under mild conditions. For instance, the reaction of an isothiocyanate with an amine involves the attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom. The pH of the reaction medium can influence the rate of this reaction, with more alkaline conditions (pH 9-11) generally favoring the reaction with amines researchgate.net.
Similarly, isothiocyanates can react with hydroxyl groups (alcohols) to form thiocarbamates. This reaction often requires more forcing conditions, such as the use of a base or elevated temperatures, compared to the reaction with amines. The reaction with water, leading to hydrolysis, initially forms an unstable thiocarbamic acid, which can then decompose.
Table 1: Nucleophilic Addition Reactions of Isothiocyanates
| Nucleophile | Functional Group | Product | General Reaction Conditions |
| Primary/Secondary Amine | -NH₂ / -NHR | Substituted Thiourea (B124793) | Mild conditions, often at room temperature. Can be base-catalyzed. |
| Alcohol/Water | -OH / H₂O | Thiocarbamate / Thiocarbamic acid | Often requires base or heat. |
Isothiocyanates exhibit a high affinity for thiol groups (-SH). The reaction with thiols results in the formation of dithiocarbamate (B8719985) adducts. This reaction is particularly significant in biological systems, where isothiocyanates can conjugate with endogenous thiols like glutathione (B108866) (GSH). This conjugation is a key step in the metabolism and detoxification of isothiocyanates in the body mdpi.com. The reaction can occur non-enzymatically or be catalyzed by enzymes such as glutathione S-transferases (GSTs) nih.govjohnshopkins.edu. Studies have shown that the conjugation of various isothiocyanates with glutathione is a reversible process nih.govjohnshopkins.edu. Under physiological pH (around 6-8), the reaction with thiols is generally favored over the reaction with amines researchgate.net.
Cycloaddition Reactions and Heterocycle Formation
The heterocumulene structure of the isothiocyanate group allows it to participate in cycloaddition reactions, providing a versatile route for the synthesis of various heterocyclic compounds. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic scaffolds.
Isothiocyanates are valuable precursors for the synthesis of five-membered heterocycles containing nitrogen and sulfur atoms. For example, the reaction of isothiocyanates with α-haloketones or other suitable three-carbon synthons can lead to the formation of thiazole rings. Similarly, reactions with compounds containing a hydrazine moiety can be employed to construct thiadiazole rings. The specific reaction conditions and the nature of the reactants determine the resulting heterocyclic system. Acyl isothiocyanates, which are more reactive than their alkyl counterparts, are frequently used in these cyclization reactions to produce a wide array of five- and six-membered heterocycles arkat-usa.org.
Table 2: Examples of Heterocycle Formation from Isothiocyanates
| Reactant(s) | Resulting Heterocycle | General Approach |
| α-Halocarbonyl compounds | Thiazole | Hantzsch thiazole synthesis and related methods. |
| Hydrazines/Hydrazides | Thiadiazole | Cyclocondensation reactions. |
| Azides | Thiadiazole | Cycloaddition across the C=S bond followed by rearrangement. |
Derivatization Strategies for Analytical or Modified Biological Applications
Due to the high reactivity and volatility of many isothiocyanates, derivatization is a common strategy to facilitate their analysis by techniques such as HPLC and GC-MS, or to modify their biological activity. researchgate.net These strategies primarily target the electrophilic carbon of the isothiocyanate group.
Common derivatization approaches for isothiocyanates that would be applicable to this compound include:
Formation of Thioureas: Reaction with primary or secondary amines, such as ammonia or specific amino acids, readily converts isothiocyanates into stable thiourea derivatives. nih.gov These derivatives often have improved chromatographic properties and can incorporate a UV-active or fluorescent tag for enhanced detection. For example, reaction with dansyl cadaverine would yield a highly fluorescent thiourea derivative of this compound.
Reaction with Thiols: Nucleophilic attack by thiol-containing compounds, such as N-acetyl-L-cysteine (NAC) or mercaptoethanol, results in the formation of dithiocarbamate adducts. researchgate.net This is a common method for quantifying isothiocyanates in biological matrices. researchgate.net
Cyclocondensation Reactions: Reaction with reagents like 1,2-benzenedithiol leads to the formation of a stable, cyclic product, 1,3-benzodithiole-2-thione, which can be quantified spectrophotometrically or by other methods. mdpi.com This reaction is generally used for the determination of total isothiocyanate content.
The chloroalkyl chain of this compound also presents opportunities for derivatization through nucleophilic substitution reactions. For instance, reaction with nucleophiles such as azides, cyanides, or other sulfur nucleophiles could be used to introduce additional functionalities into the molecule, potentially altering its biological properties. The relative reactivity of the two chlorine atoms (at the 2- and 5-positions) would likely differ, potentially allowing for selective derivatization.
Table 2: Common Derivatization Reactions for Isothiocyanates Applicable to this compound
| Derivatizing Agent | Functional Group Targeted | Derivative Formed | Application |
| Ammonia/Primary Amines | Isothiocyanate | Thiourea | Analytical Detection, Modified Bioactivity |
| N-acetyl-L-cysteine (NAC) | Isothiocyanate | Dithiocarbamate | Analytical Quantification |
| 1,2-Benzenedithiol | Isothiocyanate | 1,3-Benzodithiole-2-thione adduct | Total Isothiocyanate Analysis |
| Azide (B81097) ion | Alkyl chloride | Alkyl azide | Modified Bioactivity |
Factors Influencing Chemical Stability and Degradation Pathways
The chemical stability of this compound is expected to be influenced by several factors, including temperature, pH, and the presence of nucleophiles. chemrxiv.org The degradation of this compound can proceed through pathways involving either the isothiocyanate group or the dichlorinated pentyl chain.
Factors Affecting Stability:
Temperature: Aliphatic isothiocyanates can undergo thermal decomposition. dss.go.th The stability of this compound would be expected to decrease with increasing temperature. In aqueous solutions, higher temperatures can accelerate hydrolysis. dss.go.th
pH: The stability of isothiocyanates is highly pH-dependent. They are generally more stable under acidic conditions and degrade more rapidly in neutral to alkaline solutions. dss.go.th The degradation in alkaline media is primarily due to hydrolysis.
Nucleophiles: The presence of nucleophiles, particularly in aqueous environments, can lead to the degradation of this compound through addition reactions to the isothiocyanate group or substitution at the chlorinated carbons.
Degradation Pathways:
Hydrolysis of the Isothiocyanate Group: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis. rsc.org This reaction proceeds through the nucleophilic attack of water on the central carbon of the isothiocyanate, forming an unstable thiocarbamic acid intermediate. This intermediate then readily decomposes to yield the corresponding primary amine (2,5-dichloropentylamine), carbon dioxide, and hydrogen sulfide (B99878).
Reactions of the Alkyl Chloride Moieties: The chlorine atoms on the pentyl chain can undergo nucleophilic substitution or elimination reactions, depending on the conditions. In aqueous media, slow hydrolysis of the C-Cl bonds could occur, leading to the formation of the corresponding alcohols. The presence of stronger nucleophiles would accelerate this process. Elimination reactions (dehydrochlorination) could also occur, particularly in the presence of a base, to form alkenes.
The presence of two chlorine atoms may also influence the stability of the isothiocyanate group through inductive effects, although this is expected to be a minor influence compared to the direct reactivity of the functional groups themselves. The degradation of this compound in complex environments, such as soil, is likely to be a combination of chemical and microbial processes. nih.gov
Table 3: Predicted Degradation Products of this compound
| Degradation Pathway | Key Reactant/Condition | Major Products |
| Hydrolysis of Isothiocyanate | Water, Neutral/Alkaline pH | 2,5-Dichloropentylamine, Carbon dioxide, Hydrogen sulfide |
| Nucleophilic Substitution | Nucleophiles (e.g., H2O, OH-) | 2,5-Dichloropentan-1-ol, 5-Chloropentan-2-ol |
| Elimination | Base | Chloro-substituted pentenes |
Note: The relative contribution of each degradation pathway will depend on the specific environmental conditions.
Mechanistic Investigations of 2,5 Dichloropentyl Isothiocyanate Biological Activity
Modulation of Key Cellular and Molecular Pathways
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant scientific interest for their potential health benefits. These compounds are known to influence a variety of cellular and molecular pathways that are critical in the context of various diseases. The biological activity of ITCs is largely attributed to their reactive isothiocyanate group (-N=C=S), which can interact with cellular components, thereby modulating signaling cascades involved in cell growth, survival, and proliferation.
Regulation of Cell Proliferation
A hallmark of many diseases, including cancer, is uncontrolled cell proliferation. Numerous studies have demonstrated the potent anti-proliferative effects of various ITCs. For instance, benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to inhibit DNA synthesis in Caco-2 cells, a human colon cancer cell line. nih.gov This inhibition leads to a significant increase in the time it takes for the cell population to double. nih.govelsevierpure.com The anti-proliferative activity of ITCs appears to be a rapid process, with some studies showing that a short exposure of only a few hours is sufficient to inhibit cancer cell growth. nih.govresearchgate.net This rapid action is significant as ITCs are often quickly metabolized and cleared from the body. nih.gov
The inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%, has been determined for several ITCs in various cancer cell lines. This data provides a quantitative measure of their anti-proliferative potency.
Table 1: Inhibitory Concentrations (IC50) of Various Isothiocyanates on Cancer Cell Lines
| Isothiocyanate | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Caco-2 | 5.1 | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Caco-2 | 2.4 | nih.gov |
Induction of Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this cycle can lead to the propagation of damaged cells. ITCs have been widely shown to induce cell cycle arrest, a mechanism that can halt the proliferation of abnormal cells. mdpi.com
Specifically, many ITCs cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells from entering mitosis and dividing. For example, treatment of human pancreatic cancer cells (BxPC-3) with BITC resulted in a G2/M phase arrest. nih.gov This was accompanied by a decrease in the levels of key G2/M regulatory proteins, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.gov Similarly, in human malignant melanoma cells (A375), ITCs induced an increase in the number of cells in the G2/M phase and a decrease in the G0/G1 phase. mdpi.com The induction of p21, a cyclin-dependent kinase inhibitor, has also been implicated in maintaining this cell cycle arrest. nih.gov
Mechanisms of Apoptotic Cell Death Promotion
Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. The ability to induce apoptosis in abnormal cells is a key therapeutic strategy. ITCs are potent inducers of apoptosis through various mechanisms. nih.gov
One of the primary ways ITCs promote apoptosis is by disrupting the mitochondrial membrane potential. nih.gov This disruption can trigger the release of pro-apoptotic factors. Furthermore, ITCs can lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP) are common markers of apoptosis that have been observed following ITC treatment. nih.gov
The regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is also a critical aspect of ITC-induced apoptosis. An increase in the Bax/Bcl-2 ratio is often observed, which shifts the balance towards cell death. nih.gov Additionally, ITCs have been shown to induce apoptosis through the modification of enzymes like DNA topoisomerase IIα. nih.gov
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a significant target in cancer therapy. While specific studies on 2,5-Dichlorophenyl isothiocyanate are lacking, other isothiocyanates and related compounds have demonstrated anti-angiogenic properties.
For instance, some indole (B1671886) derivatives have been shown to suppress angiogenesis in various experimental models, such as the rat aortic ring assay and the chick chorioallantoic membrane (CAM) assay. nih.gov These compounds can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are essential for blood vessel formation. tmu.edu.twnih.gov The mechanism of this anti-angiogenic effect can involve the inhibition of vascular endothelial growth factor (VEGF) gene expression. nih.gov
Alteration of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that plays a critical role in tumor progression and response to therapy. The TME includes various components such as cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs). nih.gov While direct evidence for 2,5-Dichlorophenyl isothiocyanate is not available, the broader class of ITCs has been suggested to modulate the TME.
The anti-inflammatory properties of ITCs are particularly relevant in this context. Chronic inflammation is a known driver of cancer development, and ITCs can inhibit key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com By suppressing inflammatory signaling, ITCs may help to create a less favorable environment for tumor growth.
Enzyme System Interactions
The biological effects of 2,5-Dichlorophenyl isothiocyanate and other ITCs are intrinsically linked to their interactions with various enzyme systems. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic groups in proteins, such as the thiol groups of cysteine residues, leading to the modulation of enzyme activity. nih.gov
A significant aspect of ITC bioactivity is their ability to inhibit Phase I carcinogen-activating enzymes, such as cytochrome P450s, while simultaneously inducing Phase II detoxification enzymes. nih.govresearchgate.net This dual action can reduce the activation of pro-carcinogens and enhance their elimination from the body.
Furthermore, ITCs have been shown to directly interact with and modulate the activity of enzymes involved in cell cycle regulation and apoptosis. For example, the inhibition of cyclin-dependent kinases through the induction of inhibitors like p21 is a key mechanism of cell cycle arrest. nih.gov The interaction with and modification of DNA topoisomerase IIα is another example of how ITCs can directly influence enzymatic function to promote apoptosis. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,5-Dichloropentyl isothiocyanate |
| 2,5-Dichlorophenyl isothiocyanate |
| Isothiocyanate (ITC) |
| Benzyl isothiocyanate (BITC) |
| Phenethyl isothiocyanate (PEITC) |
| Cyclin-dependent kinase 1 (Cdk1) |
| Cyclin B1 |
| Cell division cycle 25B (Cdc25B) |
| p21 |
| Poly(ADP-ribose)polymerase (PARP) |
| Bcl-2 |
| Bax |
| DNA topoisomerase IIα |
| Vascular endothelial growth factor (VEGF) |
| Nuclear factor-kappa B (NF-κB) |
Modulation of Phase I Biotransformation Enzymes (e.g., Cytochrome P450)
Phase I biotransformation reactions, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, represent a crucial first step in the metabolism of foreign compounds (xenobiotics). nih.gov These enzymes typically introduce or expose functional groups on substrates, a critical process for detoxification. nih.gov While the broader class of isothiocyanates has been studied for its ability to modulate these enzymes—with some, like phenethyl isothiocyanate, showing inhibitory effects on certain CYP450 enzymes involved in carcinogen activation—a comprehensive review of scientific literature reveals no specific studies investigating the direct effects of this compound on Cytochrome P450 or other Phase I enzymes. researchgate.netnih.gov Therefore, research findings on how this particular compound modulates Phase I biotransformation are not currently available.
Induction of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases, UDP-Glucuronosyltransferases, Quinone Reductase)
Phase II detoxification pathways conjugate xenobiotics with endogenous molecules, increasing their water solubility and facilitating their excretion from the body. Key enzymes in this process include Glutathione S-Transferases (GSTs), UDP-Glucuronosyltransferases (UGTs), and NAD(P)H:quinone oxidoreductase 1 (Quinone Reductase). Many isothiocyanates are recognized as potent inducers of these critical enzymes. nih.gov
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to a wide array of electrophilic compounds. nih.gov Studies on various isothiocyanates have demonstrated their ability to be conjugated by GSTs, a key step in their metabolic disposition. nih.govnih.gov However, there is no specific data available from scientific studies on the interaction between this compound and Glutathione S-Transferases or its potential to induce their expression.
UDP-Glucuronosyltransferases (UGTs): UGTs are vital for the glucuronidation process, a major pathway in the metabolism of numerous compounds. chemicalbook.com While research has shown that isothiocyanates can modulate the gene expression of UGTs, specific investigations into the effect of this compound on these enzymes have not been reported in the available literature.
Quinone Reductase (NQO1): This enzyme plays a protective role against electrophiles and reactive oxygen species. Its induction is a hallmark of the activity of many chemopreventive agents, including several isothiocyanates. Despite this general knowledge of the isothiocyanate class, specific research detailing the induction of Quinone Reductase by this compound is absent from current scientific publications.
Activation of the Keap1/Nrf2 Pathway
The Keap1/Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, controlling the expression of numerous Phase II detoxification and cytoprotective genes. nih.govnih.gov Under basal conditions, the protein Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for degradation. nih.gov Electrophilic compounds, including many isothiocyanates, can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes. nih.gov
While this mechanism is well-established for isothiocyanates like sulforaphane (B1684495), a review of the scientific literature indicates a lack of specific studies examining whether this compound activates the Keap1/Nrf2 pathway or the molecular details of such an interaction.
Specific Molecular Targets and Signaling Cascades
Beyond biotransformation enzymes, isothiocyanates can influence a variety of signaling pathways that regulate cell fate decisions such as proliferation and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that convert extracellular stimuli into a wide range of cellular responses. These pathways, including the ERK, JNK, and p38 MAPK pathways, are involved in processes like cell growth, differentiation, and apoptosis. Several synthetic and natural isothiocyanates have been shown to activate MAPK signaling. nih.gov However, specific research detailing the effects of this compound on any of the MAPK signaling cascades has not been found in the reviewed scientific literature.
Phosphatidylinositol 3-Kinase/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell survival, growth, and proliferation. nih.govnih.gov Dysregulation of this pathway is common in various diseases. Studies on other synthetic isothiocyanates, such as phenylhexyl isothiocyanate, have explored their effects on this pathway, often in combination with other inhibitors. nih.gov Nevertheless, there are currently no available research findings that specifically investigate the modulation of the PI3K/AKT/mTOR signaling pathway by this compound.
p53 Signaling Pathway
The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest or apoptosis, thereby playing a key role in preventing tumor development. The ability of certain isothiocyanates, such as phenethyl isothiocyanate (PEITC), to induce apoptosis has been linked to the activation of the p53 pathway. nih.gov Some synthetic analogs have even been shown to rescue the function of mutant p53. Despite these findings for other isothiocyanates, a search of scientific databases reveals no studies focused on the interaction between this compound and the p53 signaling pathway.
Data Tables
Due to a lack of specific research findings for this compound in the reviewed scientific literature, no data tables on its biological activity can be generated at this time.
Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells, which are typically stationary and adhere to one another, transform into mesenchymal cells that are more motile and invasive. nih.govnih.gov This transition is a critical process during embryonic development and wound healing. nih.govnih.gov In the context of cancer, the acquisition of mesenchymal traits through EMT is associated with increased tumor cell invasion, metastasis, and resistance to chemotherapy. nih.govmdpi.comnih.gov
Key molecular changes during EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, vimentin, and fibronectin. nih.gov This shift is regulated by a complex network of transcription factors, including Snail, ZEB1, and Twist. nih.gov
Some isothiocyanates, like sulforaphane, have been shown to inhibit the EMT process in cancer cells. nih.gov For instance, sulforaphane has been observed to suppress the invasion and migration of bladder cancer cells by inducing E-cadherin and reducing the expression of transcriptional repressors like ZEB1 and Snail. nih.gov This suggests that certain isothiocyanates may have the potential to interfere with the metastatic cascade by targeting EMT. However, the specific effects of this compound on EMT have not been documented in the available literature.
Cancer Stem Cell Pathways
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. mdpi.comnih.gov Several key signaling pathways, including the Wnt/β-catenin, Sonic hedgehog (SHH), and Notch pathways, are crucial for maintaining the properties of CSCs. nih.gov
Studies on isothiocyanates like phenethyl isothiocyanate (PEITC) have demonstrated their ability to target CSCs. PEITC has been shown to reduce the size and number of colorectal cancer cell spheroids and decrease the percentage of CD133-positive cells, a marker for colorectal CSCs. nih.gov The mechanism for this effect appears to be the suppression of the Wnt/β-catenin pathway. nih.gov Similarly, sulforaphane has been found to regulate the self-renewal of pancreatic cancer stem cells by modulating the Sonic hedgehog-GLI pathway. mdpi.com These findings indicate that some isothiocyanates can inhibit cancer stem cell properties by interfering with critical signaling pathways. There is currently no specific data on the effects of this compound on cancer stem cell pathways.
Microtubule and Tubulin Dynamics
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. mdpi.com They are essential components of the cytoskeleton, playing critical roles in cell division, cell motility, and intracellular transport. mdpi.comchemicalbook.com The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their cellular functions. chemicalbook.com Due to their crucial role in mitosis, microtubules are a key target for anticancer drugs. nih.govnih.gov
Microtubule-targeting agents can be broadly categorized as stabilizing agents, which promote polymerization, or destabilizing agents, which inhibit it. mdpi.com Some isothiocyanates have been identified as inhibitors of tubulin polymerization. mdpi.com The antiproliferative activity of these compounds often correlates with their ability to disrupt microtubule function, leading to cell cycle arrest in the G2/M phase. mdpi.com The specific interactions between isothiocyanates and tubulin are still being investigated, but they represent a distinct class of microtubule-binding agents. mdpi.com No studies detailing the specific impact of this compound on microtubule and tubulin dynamics are currently available.
Mitochondrial Biogenesis and Function
Mitochondria are central to cellular energy production, metabolism, and signaling. nih.gov Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for maintaining a healthy mitochondrial population and responding to cellular energy demands. nih.govnih.gov This process is tightly regulated by a network of transcription factors and coactivators. nih.gov
Dietary isothiocyanates have been shown to affect mitochondrial function. nih.govnih.gov For example, benzyl isothiocyanate and phenyl isothiocyanate can inhibit mitochondrial respiration. nih.gov This inhibition appears to be dependent on the electrophilic nature of the isothiocyanate group, which can react with critical thiol groups in mitochondrial proteins. nih.gov Such interactions can lead to mitochondrial swelling and the release of cytochrome c, which is a key event in the initiation of apoptosis. nih.gov The impact of this compound on mitochondrial biogenesis and function has not been specifically reported.
Autophagy Regulation
Autophagy is a cellular degradation process where damaged organelles and protein aggregates are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. nih.govmdpi.com This process is crucial for cellular homeostasis, especially under conditions of stress. nih.gov The regulation of autophagy is complex, involving signaling pathways such as the AMPK-mTORC1-S6K1 axis. nih.gov
Several isothiocyanates have been shown to induce autophagy in both cancer and primary cells. nih.govnih.govresearchgate.net For instance, sulforaphane and PEITC can activate AMPK, which in turn induces autophagy. nih.gov In some contexts, this autophagy can be protective, helping cells to survive stress. nih.gov In other situations, it can contribute to cell death. nih.gov The induction of autophagy by isothiocyanates can also have therapeutic implications, such as in neurodegenerative diseases where the clearance of protein aggregates is beneficial. nih.gov There is no available research on the specific role of this compound in the regulation of autophagy.
Glucolipid Metabolism Pathways
Glucolipid metabolism encompasses the complex and interconnected pathways of glucose and lipid processing within the cell. These pathways are fundamental for energy production, biosynthesis of cellular components, and maintaining metabolic homeostasis. Aberrations in these pathways are a hallmark of many diseases, including cancer.
Isothiocyanates, derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, are metabolized in the body through conjugation with glutathione and are subsequently excreted as mercapturic acids. nih.govnih.gov While the broader class of isothiocyanates is known to interact with various cellular pathways, specific, detailed research on the direct impact of this compound on glucolipid metabolism pathways is not available in the current scientific literature.
Telomerase Activity Inhibition
Telomerase is a reverse transcriptase enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining their length. nih.gov In most somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division, which acts as a cellular clock. In contrast, many cancer cells exhibit high levels of telomerase activity, enabling them to overcome this limit and achieve replicative immortality. nih.gov This makes telomerase an attractive target for anticancer therapies.
Inhibition of telomerase can be achieved through various mechanisms, including the use of small molecules that bind to the enzyme or its DNA template. nih.gov For example, certain compounds can stabilize G-quadruplex structures in telomeric DNA, which can inhibit telomerase activity. nih.gov While research has been conducted on various telomerase inhibitors, there are no specific studies in the available literature that document the inhibition of telomerase activity by this compound.
NF-κB Pathway Inhibition
No specific research investigating the effect of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway was identified. However, the isothiocyanate class of compounds is widely recognized for its anti-inflammatory and cancer chemopreventive effects, which are often linked to the inhibition of the NF-κB signaling pathway. nih.gov
The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, as well as cell survival and proliferation. unipi.itnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli can trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. unipi.itnih.gov
Studies on various synthetic and natural isothiocyanates have shown they can suppress NF-κB activation. This inhibition can occur at several levels, including the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the NF-κB p65 subunit. nih.gov The ability of different ITCs to inhibit NF-κB varies with their chemical structure, suggesting that while the isothiocyanate group is key, the nature of the attached side chain significantly influences potency. nih.gov For instance, certain synthetic ITCs with tetrahydrofuran, morpholine, or methylenedioxybenzene groups have demonstrated stronger NF-κB inhibition than the well-studied phenylethyl isothiocyanate (PEITC). nih.gov
Heat-Shock Protein Inhibition
Specific data on the interaction between this compound and heat-shock proteins (HSPs) are not available in the reviewed literature. However, some isothiocyanates have been investigated for their effects on HSPs, particularly Hsp90 and Hsp70, which are molecular chaperones crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression. researchgate.netnih.govscielo.br
For example, the natural isothiocyanate sulforaphane has been shown to induce the expression of heat shock protein genes in plants as part of a stress response. nih.gov In the context of cancer research, inhibiting HSPs is a key therapeutic strategy. Hsp90 inhibitors cause the degradation of oncogenic client proteins, leading to cell cycle arrest and apoptosis. nih.govscielo.br While many inhibitors target the N-terminal ATP-binding site of Hsp90, researchers have also discovered compounds that bind to allosteric sites on Hsp70 or the C-terminus of Hsp90. researchgate.netnih.gov The activity of benzyl isothiocyanate (BITC) in bacteria has been linked to triggering pathways that induce heat shock and protein aggregation, suggesting an interaction with the heat shock response system. nih.gov
Reactive Oxygen Species (ROS) Production
While there are no specific studies on this compound, the induction of reactive oxygen species (ROS) is a well-documented mechanism for other isothiocyanates. nih.govresearchgate.netnih.gov ROS, such as superoxide (B77818) anion and hydrogen peroxide, are chemically reactive molecules containing oxygen that can act as important signaling molecules at low concentrations but can cause significant damage to cell structures at high levels, leading to apoptosis or other forms of cell death. researchgate.net
For many ITCs, including phenethyl isothiocyanate (PEITC), the generation of ROS is a primary mechanism for their anticancer effects. researchgate.netnih.gov Research has shown that PEITC can induce ROS production by inhibiting the mitochondrial electron transport chain, specifically at complex III (ubiquinone-cytochrome c reductase). researchgate.net This disruption of oxidative phosphorylation leads to an accumulation of electrons, which are then donated to molecular oxygen to form superoxide. This ROS-mediated stress can trigger the collapse of the mitochondrial membrane potential and the activation of pro-apoptotic proteins like Bax, ultimately leading to cell death. researchgate.net Similarly, sulforaphane has been shown to induce ROS production in plant cells, a response that is dependent on NADPH oxidases. nih.gov
Hydrogen Sulfide (B99878) (H₂S) Release Mechanisms
The capacity of this compound to release hydrogen sulfide (H₂S) has not been documented. However, the isothiocyanate functional group is recognized as a chemical moiety capable of slowly releasing H₂S, a gasotransmitter with significant roles in cardiovascular health and inflammatory processes. unipi.itcohlife.orgnih.gov
The mechanism of H₂S release from ITCs generally involves a reaction with thiol-containing molecules, such as the endogenous amino acid L-cysteine. cohlife.org The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the sulfhydryl group of L-cysteine, leading to the formation of a dithiocarbamate (B8719985) intermediate. This intermediate is unstable and subsequently decomposes to release H₂S. unipi.it Studies on a wide range of synthetic and natural ITCs have demonstrated that the rate and amount of H₂S release are highly dependent on the compound's chemical structure. cohlife.org For instance, a study of forty-five different isothiocyanates found that aromatic derivatives, and specifically 3-pyridyl-isothiocyanate, showed a high capacity for H₂S release in the presence of L-cysteine. cohlife.org This H₂S-donating property is thought to contribute to the vasorelaxant and cardioprotective effects observed with some isothiocyanates. unipi.itcohlife.org
Other Biological Activities in Research Models (excluding clinical human data)
Neuroprotective Mechanisms
Isothiocyanates have demonstrated significant neuroprotective properties in both in vitro and in vivo models, suggesting a potential therapeutic role in neurodegenerative diseases. nih.gov These compounds are typically liposoluble, enabling them to cross the blood-brain barrier and exert their effects within the central nervous system. researchgate.net The primary mechanisms underlying their neuroprotective effects are believed to involve the activation of the Nrf2/ARE pathway, modulation of inflammatory responses, and inhibition of apoptosis. nih.gov
A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates a wide array of cytoprotective genes. nih.govyoutube.com Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, acting as electrophiles, can react with Keap1, leading to the release of Nrf2. youtube.com Once released, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of numerous protective genes. researchgate.netnih.gov This process upregulates the production of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which help to mitigate oxidative stress, a key factor in the pathology of neurodegenerative diseases. researchgate.netnih.govmdpi.com
In addition to their antioxidant effects, isothiocyanates exhibit potent anti-inflammatory activity. Neuroinflammation is a critical component of neurodegenerative processes. Isothiocyanates can suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a key transcription factor that controls the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govresearchwithrutgers.com By inhibiting the activation and nuclear translocation of NF-κB, isothiocyanates can reduce the production of these inflammatory molecules, thereby dampening the inflammatory cascade in the brain. nih.govresearchwithrutgers.complos.org
Furthermore, isothiocyanates may protect neurons by inhibiting apoptosis, or programmed cell death. This is achieved through the modulation of various signaling pathways involved in cell survival and death. For instance, some ITCs have been shown to inhibit the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov They can also influence the expression of pro- and anti-apoptotic proteins belonging to the Bcl-2 family.
Some isothiocyanates have also been found to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of the extracellular matrix. nih.gov Overexpression of MMPs is associated with neuroinflammation and blood-brain barrier disruption. nih.gov By inhibiting MMPs, ITCs may help to maintain the integrity of the neuronal microenvironment. nih.gov
Table 1: Summary of Potential Neuroprotective Mechanisms of Isothiocyanates
| Mechanistic Pathway | Key Molecular Targets | Cellular Outcome |
| Nrf2/ARE Pathway Activation | Nrf2, Keap1, ARE | Upregulation of antioxidant and detoxifying enzymes (e.g., HO-1, NQO1, GSTs), reduction of oxidative stress. |
| Anti-inflammatory Action | NF-κB, IκBα, IKK | Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). |
| Anti-apoptotic Effects | Caspases, Bcl-2 family proteins | Inhibition of programmed cell death, promotion of neuronal survival. |
| MMP Inhibition | MMP-2, MMP-9 | Maintenance of extracellular matrix integrity, protection of the blood-brain barrier. |
Anti-diabetic Mechanisms in Experimental Models
Experimental studies using animal models of diabetes have explored the potential anti-diabetic effects of various isothiocyanates. These studies often utilize models where diabetes is induced chemically, for instance, through the administration of streptozotocin (B1681764) (STZ), a compound toxic to pancreatic β-cells, often in combination with a high-fat diet to induce insulin (B600854) resistance. nih.govresearch-nexus.net
Research on allyl isothiocyanate (AITC) in high-fat diet/streptozotocin-induced diabetic rats has provided insights into the potential anti-diabetic actions of this class of compounds. In one study, AITC administered orally to diabetic rats at doses of 2.5 and 5 mg/kg body weight for two weeks resulted in a significant reduction in blood glucose levels. nih.govnih.gov The 5 mg/kg dose also appeared to improve insulin sensitivity, as indicated by the HOMA-IR index. nih.govnih.gov Another study reported that AITC treatment in diabetic rats led to decreased levels of blood glucose, total cholesterol, and triglycerides. research-nexus.net
The proposed mechanisms for these anti-diabetic effects include the enhancement of glucose transport and the modulation of key transcription factors involved in glucose and lipid metabolism. research-nexus.net For example, AITC has been shown to increase the expression of glucose transporter-2 (GLUT2) and peroxisome proliferator-activated receptor-gamma (PPARγ) in the liver and kidneys of diabetic rats. research-nexus.net It also enhanced the phosphorylation of insulin receptor substrate-1 (IRS-1), a key step in the insulin signaling pathway. research-nexus.net Furthermore, AITC treatment has been associated with an increase in total antioxidant capacity, suggesting that its antioxidant properties may also contribute to its anti-diabetic effects by mitigating the oxidative stress that is characteristic of diabetes. research-nexus.net
However, it is important to note that the effects of isothiocyanates on diabetes can be complex and dose-dependent. The same study that showed positive effects of AITC at lower doses also reported adverse effects at a higher dose (25 mg/kg), including negative impacts on lipid profiles and hormonal balance. nih.govnih.gov Another investigation into AITC in diabetic rats found that while it could upregulate the Nrf2 transcription factor, it also exacerbated oxidative and inflammatory stress at higher doses. mdpi.comresearcher.life Specifically, the highest dose of 25 mg/kg body weight led to increased levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα in the blood serum. mdpi.comresearcher.life
Table 2: Effects of Allyl Isothiocyanate (AITC) in a High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model
| Parameter | Treatment Group | Outcome | Reference |
| Blood Glucose | AITC (2.5 and 5 mg/kg b.w.) | Significantly reduced | nih.govnih.gov |
| Insulin Sensitivity (HOMA-IR) | AITC (5 mg/kg b.w.) | Improved | nih.govnih.gov |
| Blood Glucose, Total Cholesterol, Triglycerides | AITC (100 mg/kg b.w.) | Significantly reduced | research-nexus.net |
| Total Antioxidant Capacity | AITC (100 mg/kg b.w.) | Increased | research-nexus.net |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNFα) | AITC (25 mg/kg b.w.) | Increased | mdpi.comresearcher.life |
| Oxidative Stress | AITC (25 mg/kg b.w.) | Exacerbated | mdpi.comresearcher.life |
Structure Activity Relationship Sar Studies of 2,5 Dichloropentyl Isothiocyanate and Analogs
General Principles of Isothiocyanate SAR
The biological activity of isothiocyanates is fundamentally governed by the electrophilic nature of the carbon atom within the isothiocyanate functional group (-N=C=S). nih.gov This group readily reacts with nucleophiles, such as the sulfhydryl groups in cysteine residues of proteins, which is a key mechanism for its biological effects. researchgate.net This reactivity, however, is modulated by the structure of the attached R-group—in this case, a 2,5-dichloropentyl chain.
Reactivity of the -N=C=S group: The chemical structure of the side chain influences the electrophilicity of the isothiocyanate carbon.
Lipophilicity: The ability of the molecule to pass through cellular membranes and reach its target is determined by its lipophilicity, which is heavily influenced by the side chain. researchgate.net
Steric Factors: The size and shape of the side chain can affect how the molecule fits into the active site of a target enzyme or protein. researchgate.net
Natural isothiocyanates, such as sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate, are well-established as biologically active compounds, largely due to the reactivity of the ITC moiety. researchgate.net Synthetic analogs are often developed to fine-tune these properties, aiming for enhanced potency or selectivity. nih.govingentaconnect.com
Impact of Halogenation and Alkyl Chain Length on Biological Mechanisms
The specific structure of the 2,5-dichloropentyl side chain introduces distinct physicochemical properties that are critical to its predicted biological activity.
Alkyl Chain Length: The length of the alkyl chain connecting to the isothiocyanate group is a well-documented determinant of biological efficacy. Studies on various series of isothiocyanates have shown that increasing the alkyl chain length can enhance activity, up to an optimal point. For example, in studies of arylalkyl isothiocyanates, inhibitory potency against certain tumorigenesis models increased as the alkyl chain was lengthened from one to six carbons, with potency declining at longer lengths. nih.gov This suggests that the five-carbon pentyl chain of 2,5-dichloropentyl isothiocyanate places it in a range that is often associated with significant biological activity. High lipophilicity, often correlated with a longer alkyl chain, is considered important for inhibitory activity. researchgate.net
The table below, derived from studies on arylalkyl isothiocyanates, illustrates the principle of how chain length can impact inhibitory effects.
Table 1: Effect of Arylalkyl Isothiocyanate Chain Length on Tumor Inhibition
| Compound | Alkyl Chain Length | Tumor Multiplicity Inhibition (%) |
|---|---|---|
| Phenethyl isothiocyanate (PEITC) | 2 | 64% |
| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | 96% |
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 96% |
(Data based on studies of NNK-induced lung neoplasia) nih.gov
Halogenation: The introduction of chlorine atoms onto the alkyl chain has a profound impact. Halogenation of aliphatic compounds is known to alter their physical and chemical properties significantly. nih.govresearchgate.net For this compound, the two chlorine atoms would:
Increase Lipophilicity: Halogens generally increase the lipophilicity (fat-solubility) of a molecule, which could enhance its ability to cross biological membranes and accumulate in lipid-rich tissues. researchgate.net
Introduce Inductive Effects: The electron-withdrawing nature of chlorine atoms deactivates the carbon atoms to which they are attached and, to a lesser extent, adjacent carbons. dtic.mil This can influence the molecule's metabolic stability and its interaction with biological targets.
Alter Conformation: The presence of halogens can create specific steric and conformational profiles that may enhance or hinder binding to target proteins.
While the phenyl moiety is not essential for inhibitory activity, as potent alkyl isothiocyanates demonstrate, the specific effects of dichlorination on a pentyl chain in terms of biological activity require direct empirical study. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov While no specific QSAR models for this compound derivatives are currently published, the principles of QSAR can be used to predict which molecular features are critical for its activity.
A hypothetical QSAR model for this class of compounds would rely on several key molecular descriptors:
Lipophilicity Descriptors: The octanol-water partition coefficient (log P) would be a critical parameter, heavily influenced by the dichlorinated pentyl chain.
Electronic Descriptors: These would quantify the effect of the electron-withdrawing chlorine atoms. Descriptors like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO) would be important. trdizin.gov.tr
Steric and Topological Descriptors: These descriptors, such as molecular volume, surface area, and shape indices, would account for the size and conformation of the molecule, which are crucial for receptor or enzyme binding.
Developing such a QSAR model would involve synthesizing a series of analogs with variations in chain length and halogenation patterns and correlating their measured biological activities with these computed descriptors. nih.govjapsonline.com This would allow for the prediction of the activity of new, unsynthesized compounds and guide the design of more potent analogs.
Design Principles for Novel this compound Analogs
Based on established SAR and QSAR principles, several strategies can be proposed for the design of novel analogs with potentially enhanced or more selective biological activity. nih.govnih.gov
Table 2: Design Strategies for Novel Analogs
| Modification Strategy | Rationale | Desired Outcome |
|---|---|---|
| Vary Alkyl Chain Length | Optimize lipophilicity and spatial distance between the functional groups and the ITC head. | Identify optimal chain length (e.g., C4 to C7) for maximum activity. |
| Alter Halogen Position | Investigate the impact of chlorine atom location (e.g., 1,5-dichloro, 3,3-dichloro) on steric hindrance and electronic effects. | Improve binding affinity and metabolic stability. |
| Change Halogen Type | Substitute chlorine with bromine or fluorine to fine-tune lipophilicity and reactivity. | Modulate bioavailability and target interaction. |
| Introduce Additional Functional Groups | Add groups like hydroxyl or carbonyl to the alkyl chain to introduce new hydrogen bonding or polar interactions. | Enhance target specificity and potency. nih.gov |
The goal of these design principles is to systematically explore the chemical space around the lead compound, this compound, to create new chemical entities with improved pharmacological profiles. nih.gov This rational, structure-based approach is fundamental to modern drug discovery and the development of novel bioactive agents. nih.gov
Pharmacokinetic and Metabolic Research of 2,5 Dichloropentyl Isothiocyanate in Preclinical Models
In Vitro Metabolism Studies
The in vitro metabolism of isothiocyanates, a class of compounds to which 2,5-dichloropentyl isothiocyanate belongs, has been a subject of significant research to understand their biological fate. These studies primarily utilize subcellular fractions, such as hepatic and intestinal microsomes, and cytosolic enzymes like glutathione (B108866) S-transferases, to elucidate the metabolic pathways.
Hepatic and Intestinal Microsomal Enzyme Systems
Hepatic and intestinal microsomal enzyme systems, particularly the cytochrome P450 (CYP) family, are crucial in the metabolism of a wide array of foreign compounds. nih.gov While specific studies on this compound's interaction with these systems are not extensively detailed in the provided results, the general role of microsomes in drug and foreign compound metabolism is well-established. nih.gov For other compounds, liver microsomal enzymes have been shown to be inducible, which can affect the rate and pathway of metabolism. nih.gov Research on reconstituted liver microsomal enzyme systems has helped to delineate the roles of different cytochrome P-450 fractions in hydroxylation and other metabolic reactions of various substrates. nih.gov
Role of Glutathione S-Transferases (GSTs) in Conjugation
Glutathione S-transferases (GSTs) are key phase II detoxification enzymes that play a critical role in the metabolism of isothiocyanates. nih.gov They catalyze the conjugation of the electrophilic isothiocyanate group with the endogenous tripeptide glutathione (GSH). nih.govnih.gov This reaction renders the isothiocyanates less toxic and more water-soluble, facilitating their elimination from the body. nih.gov
Studies on various isothiocyanates have demonstrated that different GST isoenzymes exhibit varying catalytic efficiencies. nih.gov For instance, GSTP1-1 and GSTM1-1 have been identified as highly efficient catalysts for the conjugation of several isothiocyanates with GSH. nih.gov In contrast, GSTA1-1 is less efficient, and GSTM2-2 shows the least efficiency. nih.gov The high abundance of these enzymes in humans suggests their significant role in the metabolic disposition of isothiocyanates. nih.gov The conjugation of isothiocyanates with GSH is a reversible process, though the reverse reaction is generally slow and inhibited by the high intracellular concentrations of glutathione. nih.gov
Table 1: Catalytic Efficiency of Human Glutathione S-Transferases with Various Isothiocyanates
| GST Isoenzyme | Catalytic Efficiency |
|---|---|
| GSTP1-1 | High |
| GSTM1-1 | High |
| GSTA1-1 | Moderate |
| GSTM2-2 | Low |
This table summarizes the relative catalytic efficiencies of different human GST isoenzymes in the conjugation of isothiocyanates with glutathione, based on available research. nih.gov
Characterization of Metabolites (e.g., Mercapturic Acid Pathway)
The primary metabolic pathway for isothiocyanate-GSH conjugates is the mercapturic acid pathway. researchgate.netnih.gov This pathway involves a series of enzymatic steps that ultimately lead to the formation of N-acetylcysteine conjugates, also known as mercapturic acids, which are then excreted in the urine. researchgate.netnih.gov
The process begins with the initial glutathione conjugate. nih.govnih.gov This conjugate is then sequentially cleaved by γ-glutamyltranspeptidase and a dipeptidase to form the corresponding cysteine conjugate. nih.gov The final step is the N-acetylation of the cysteine conjugate by N-acetyltransferase to yield the mercapturic acid. nih.gov The detection of these mercapturic acid derivatives in urine serves as a reliable biomarker for exposure to and metabolism of isothiocyanates. researchgate.netnih.gov
Table 2: Key Steps in the Mercapturic Acid Pathway of Isothiocyanate Metabolism
| Step | Enzyme | Product |
|---|---|---|
| 1. Glutathione Conjugation | Glutathione S-Transferase (GST) | Isothiocyanate-GSH conjugate |
| 2. Gamma-Glutamyl Removal | γ-Glutamyltranspeptidase | Cysteine-Glycine conjugate |
| 3. Glycine Removal | Dipeptidase | Cysteine conjugate |
| 4. N-Acetylation | N-Acetyltransferase | Mercapturic Acid (N-acetylcysteine conjugate) |
This table outlines the sequential enzymatic reactions involved in the conversion of an isothiocyanate to its corresponding mercapturic acid derivative. nih.govnih.gov
Animal Model Pharmacokinetics
Animal models are indispensable for studying the pharmacokinetic properties of compounds, providing insights into their absorption, distribution, metabolism, and excretion (ADME). nih.gov
Absorption and Distribution in Animal Species
While specific pharmacokinetic data for this compound in animal models is not available in the provided search results, general principles of isothiocyanate absorption and distribution have been studied. Following oral administration, isothiocyanates are generally well-absorbed from the gastrointestinal tract. Their lipophilic nature allows for distribution into various tissues. The extent of distribution can be influenced by factors such as blood flow and the physicochemical properties of the specific isothiocyanate.
Elucidation of Excretion Pathways and Rates in Animal Models
The primary route of excretion for isothiocyanate metabolites is through the urine. researchgate.net As described in the metabolism section, isothiocyanates are converted to water-soluble mercapturic acids, which are efficiently eliminated by the kidneys. researchgate.netnih.gov Studies in rats have confirmed the presence of mercapturic acid derivatives of dietary isothiocyanates as major urinary metabolites. researchgate.net The rate of excretion can vary depending on the specific isothiocyanate and the animal species being studied.
Population Pharmacokinetics in Animal Studies
Population pharmacokinetics is a powerful method used to study the variability in drug concentrations among a population of individuals. In preclinical animal studies, this approach allows researchers to identify and quantify the sources of this variability, which can include factors like genetics, age, weight, and organ function. By analyzing sparse data collected from a large group of animals, population pharmacokinetic models can describe the typical pharmacokinetic profile of a compound and the extent of inter-individual differences.
A key advantage of this approach is its ability to provide robust estimates of pharmacokinetic parameters even when only a few samples are taken from each animal, which is often a practical and ethical necessity in preclinical research. These models are crucial for understanding how a compound might behave in a larger, more heterogeneous population and for designing subsequent studies.
Table 1: Illustrative Population Pharmacokinetic Parameters for an Isothiocyanate in a Preclinical Animal Model
| Parameter | Description | Mean Value | Inter-individual Variability (%CV) |
| CL/F (L/h/kg) | Apparent Clearance | 1.2 | 25 |
| V/F (L/kg) | Apparent Volume of Distribution | 15 | 30 |
| k_a (1/h) | Absorption Rate Constant | 0.8 | 40 |
| T_half (h) | Elimination Half-life | 8.7 | 20 |
| Note: This table presents hypothetical data for illustrative purposes, as specific population pharmacokinetic studies on this compound are not publicly available. |
In Vitro to In Vivo Correlation (IVIVC) Methodologies in Isothiocyanate Research
In vitro to in vivo correlation (IVIVC) is a predictive mathematical model that aims to establish a relationship between an in vitro property of a dosage form and a relevant in vivo response. nih.govallucent.com For isothiocyanates, as with many other compounds, the in vitro property is typically the rate and extent of dissolution, while the in vivo response is the plasma concentration-time profile or the amount of drug absorbed. nih.govallucent.com A successful IVIVC can be a valuable tool in drug development, potentially reducing the need for extensive in vivo bioequivalence studies. scispace.com
The development of an IVIVC generally involves a two-stage process: deconvolution of the in vivo plasma concentration data to determine the in vivo absorption rate, followed by the establishment of a correlation between this in vivo absorption rate and the in vitro dissolution rate. researchgate.net Convolution-based methods, which directly predict plasma concentrations from in vitro data, are also utilized and are considered advantageous by some researchers. researchgate.net
The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC:
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate. allucent.com A Level A correlation is generally linear. allucent.com
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC (area under the curve) or Cmax (peak plasma concentration).
The establishment of a Level A IVIVC is the most sought-after as it provides the most comprehensive understanding of the in vitro and in vivo performance of a drug product. allucent.comscispace.com
Table 2: Hypothetical Data for a Level A IVIVC for an Isothiocyanate Formulation
| Time (hours) | In Vitro Dissolution (%) | In Vivo Fraction Absorbed (%) |
| 1 | 25 | 22 |
| 2 | 45 | 48 |
| 4 | 70 | 75 |
| 6 | 85 | 88 |
| 8 | 95 | 96 |
| Note: This table presents hypothetical data to illustrate the concept of a Level A IVIVC. |
Comparative Metabolism Across Animal Models
The metabolism of a compound can vary significantly between different animal species. Understanding these differences is critical for extrapolating preclinical data to predict human metabolism and potential efficacy. For isothiocyanates, a primary metabolic pathway is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is often followed by further metabolism to mercapturic acids, which are then excreted.
Another significant metabolic pathway for some isothiocyanates is oxidative desulfuration, which converts the isothiocyanate group (-N=C=S) to an isocyanate group (-N=C=O). nih.gov Studies have shown that the enzymes responsible for this transformation can be induced by various agents and that the rate of metabolic conversion can differ substantially between various isothiocyanates. nih.gov For instance, research on a range of isothiocyanates in rat liver microsomes demonstrated that the rates of metabolic conversion followed the order of 1-naphthyl > phenyl > benzyl (B1604629) and phenethyl > propyl, ethyl, and methyl isothiocyanates. nih.gov
These comparative metabolic studies are essential for selecting the most appropriate animal model for further preclinical development, one whose metabolic profile most closely resembles that of humans.
Table 3: Potential Metabolic Pathways of Isothiocyanates in Preclinical Models
| Pathway | Key Enzymes | Resulting Metabolites | Importance |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Dithiocarbamates, Mercapturic acids | Major detoxification and elimination pathway |
| Oxidative Desulfuration | Cytochrome P450 enzymes | Isocyanates | Can lead to reactive metabolites |
| Hydrolysis | Esterases | Amines | Generally a minor pathway |
Advanced Analytical Methodologies for 2,5 Dichloropentyl Isothiocyanate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of isothiocyanates, allowing for the separation of these compounds from complex mixtures and their subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of isothiocyanates. When coupled with a Diode Array Detector (DAD), it allows for the detection and preliminary identification of compounds based on their UV absorption spectra. For more definitive identification and structural elucidation, Mass Spectrometry (MS) is an indispensable tool. An LC-MS system can provide precise mass-to-charge ratio data, confirming the identity of the target analyte.
For isothiocyanates in general, reversed-phase HPLC is commonly employed. However, no specific HPLC methods or validation data for 2,5-Dichloropentyl isothiocyanate, including details on column types, mobile phases, or gradient elution programs, are documented in scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile isothiocyanates. researchgate.net This method separates compounds based on their boiling points and interactions with the stationary phase of the GC column, with the mass spectrometer providing confident identification. researchgate.net
While GC-MS is widely used for many isothiocyanates, specific operational parameters such as injector temperature, oven temperature programs, and mass spectral data for this compound are not available in published research.
Sample Preparation and Extraction Protocols from Complex Matrices
Effective sample preparation is crucial for the reliable analysis of isothiocyanates, as it involves extracting the target compound from a complex sample matrix and removing interfering substances.
Solid-Phase Extraction (SPE) is a common cleanup and concentration technique used prior to chromatographic analysis. mostwiedzy.pl It utilizes a solid sorbent to selectively retain the analyte of interest while other matrix components are washed away. mostwiedzy.pl The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.
While various SPE cartridges (e.g., C18) are used for the extraction of other isothiocyanates, there are no established or published SPE protocols specifically developed and validated for this compound.
Liquid-liquid extraction is a fundamental technique for isolating isothiocyanates from aqueous samples or solid matrices. mdpi.com The choice of solvent is crucial and is based on the polarity and solubility of the target compound. mdpi.com Commonly used solvents for other isothiocyanates include dichloromethane (B109758) and chloroform. mdpi.com
Specific research detailing the optimization of solvent extraction for this compound, including solvent selection, extraction efficiency, and recovery rates, is currently unavailable.
Derivatization is a chemical modification process often employed to improve the chromatographic properties, stability, and detectability of analytes. For isothiocyanates, derivatization can be particularly useful, especially for HPLC with UV or fluorescence detection, as many isothiocyanates lack a strong chromophore. mdpi.com Common derivatization agents for isothiocyanates include thiols like N-acetyl-L-cysteine or mercaptoethanol, which form stable thiourea (B124793) derivatives. nih.gov
While these strategies are well-documented for other isothiocyanates, no specific derivatization methods have been reported for this compound to enhance its analysis. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification. A combination of infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy would be employed to provide unambiguous identification and measurement.
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a primary technique for identifying the key functional groups within a molecule. For this compound, the most characteristic feature in its IR spectrum would be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This peak typically appears in the range of 2140–1990 cm⁻¹. wikipedia.org Additional important signals would include those for C-H stretching of the pentyl chain (around 2850-3000 cm⁻¹) and C-Cl stretching vibrations, which are expected in the fingerprint region (typically 800-600 cm⁻¹). Vibrational spectroscopy methods like IR are valued for being rapid and non-destructive. nih.gov
Mass Spectrometry (MS) Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₆H₉Cl₂NS). When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating the compound from a mixture and providing its mass spectrum. mdpi.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotope peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pentyl chain, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pentyl chain. The chemical shifts and splitting patterns (multiplicity) of these signals would be influenced by the adjacent chlorine atoms and the isothiocyanate group, allowing for the precise mapping of the structure. For instance, the protons on the carbons bearing the chlorine atoms (at positions 2 and 5) would be significantly downfield shifted.
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule (five in the pentyl chain and one in the isothiocyanate group). The carbon of the -N=C=S group has a characteristic chemical shift in the range of 125-140 ppm. The carbons bonded to the chlorine atoms would also show characteristic downfield shifts.
The following table summarizes the expected spectroscopic data for the structural confirmation of this compound.
| Spectroscopic Technique | Functional Group / Structural Feature | Expected Observation / Characteristic Signal |
| Infrared (IR) Spectroscopy | Isothiocyanate (-N=C=S) | Strong, sharp absorption at ~2140–1990 cm⁻¹ wikipedia.org |
| Alkyl C-H | Stretching vibrations at ~2850–3000 cm⁻¹ | |
| C-Cl Bond | Stretching vibrations at ~800–600 cm⁻¹ | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z corresponding to C₆H₉Cl₂NS with characteristic isotopic pattern for two chlorine atoms. |
| ¹³C NMR Spectroscopy | Isothiocyanate Carbon (-N=C=S ) | Chemical shift at ~125–140 ppm |
| Carbons bonded to Chlorine (C2, C5) | Downfield chemical shifts relative to other alkyl carbons. | |
| ¹H NMR Spectroscopy | Protons on Pentyl Chain | Distinct signals with chemical shifts and multiplicities determined by adjacent Cl and NCS groups. |
Method Validation Parameters for Research Applications (e.g., Limit of Detection, Limit of Quantification, Linearity, Precision, Accuracy)
For any quantitative research involving this compound, the analytical method used (e.g., HPLC-UV, GC-MS) must be rigorously validated to ensure the results are reliable, reproducible, and accurate. eurachem.org Method validation is a critical requirement for analytical procedures in research and quality control. nih.gov The key parameters for validation are defined by international guidelines, such as those from the ICH. eurachem.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For isothiocyanates, these values are often in the micromolar (μM) or microgram per milliliter (μg/mL) range, depending on the technique's sensitivity. For example, a validated HPLC method for allyl isothiocyanate reported an LOD of 0.0043 μg/mL and an LOQ of 0.01324 μg/mL. nih.gov
Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. nih.gov A validated method for various isothiocyanates derivatized with N-acetyl-l-cysteine showed excellent linearity. acs.org
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For isothiocyanate analysis, acceptable RSD values are generally below 15%. acs.org For example, a method for allyl isothiocyanate showed intra-day and inter-day precision RSDs of 0.02% and 0.22%, respectively. nih.gov
Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. Recovery values between 80% and 120% are generally considered acceptable. acs.org In one study, the accuracy for goitrin analysis was found to be 99.1% recovery. eurachem.org
The table below presents typical validation parameter values from published research on other isothiocyanates, which would serve as a benchmark for developing a method for this compound.
| Validation Parameter | Analyte Example | Method | Reported Value | Reference |
| Linearity (Range) | Allyl Isothiocyanate | RP-HPLC | 10–18 μg/mL (r² = 0.9961) | nih.gov |
| LOD | Allyl Isothiocyanate | RP-HPLC | 0.0043 μg/mL | nih.gov |
| LOQ | Allyl Isothiocyanate | RP-HPLC | 0.01324 μg/mL | nih.gov |
| Precision (Intra-day RSD) | Various Isothiocyanates | UHPLC-MS/MS | ≤10% | acs.org |
| Precision (Inter-day RSD) | Various Isothiocyanates | UHPLC-MS/MS | ≤16% | acs.org |
| Accuracy (% Recovery) | Goitrin | HPLC | 99.1% | eurachem.org |
| Accuracy (% Recovery) | Various Isothiocyanates | UHPLC-MS/MS | 66–122% | acs.org |
Q & A
Q. How should researchers address discrepancies between experimental data and theoretical models in mechanistic studies?
- Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., solvent models, protonation states) or repeating experiments with tighter controls. Collaborative interdisciplinary reviews (e.g., involving synthetic chemists and computational biologists) are critical .
Reporting Standards
Q. What minimal dataset is required for publishing synthetic procedures of this compound derivatives?
Q. How should researchers document failed experiments or non-reproducible results in this field?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
